

# A Head-to-Head Comparison of 5-IAI and Other 2-Aminoindane Derivatives

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **5-Iodo-2-aminoindane**

Cat. No.: **B145790**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological properties of **5-iodo-2-aminoindane** (5-IAI) and other prominent 2-aminoindane derivatives, including 5,6-methylenedioxy-2-aminoindane (MDAI), 5-methoxy-6-methyl-2-aminoindane (MMAI), 2-aminoindane (2-AI), and 5-methoxy-2-aminoindane (5-MeO-AI). The information is compiled from preclinical studies to assist researchers in understanding the distinct profiles of these compounds.

## Executive Summary

Substituted 2-aminoindanes are a class of psychoactive compounds that are structurally related to amphetamines. They primarily act as monoamine releasing agents and reuptake inhibitors, with varying selectivity for the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters. This differential activity leads to a spectrum of pharmacological effects, ranging from more entactogenic, MDMA-like profiles to more stimulating, amphetamine-like characteristics.

- 5-IAI and MDAI are primarily serotonergic agents, potently inhibiting SERT and NET and promoting serotonin release.<sup>[1][2]</sup> 5-IAI also displays notable affinity for several serotonin receptor subtypes.<sup>[3]</sup>
- MMAI is a highly selective serotonin releasing agent.<sup>[4]</sup>

- 2-AI, the parent compound, is a selective substrate for NET and DAT, exhibiting a pharmacological profile more akin to amphetamine.[4][5]
- 5-MeO-AI shows a preference for SERT, with weaker effects on NET and DAT.[4]

The varying potencies and selectivities of these compounds at monoamine transporters and other receptors are critical determinants of their distinct behavioral and physiological effects.

## Data Presentation

**Table 1: Monoamine Transporter Binding Affinities (Ki, nM)**

| Compound | SERT (Ki, nM) | DAT (Ki, nM) | NET (Ki, nM) | Reference                     |
|----------|---------------|--------------|--------------|-------------------------------|
| 5-IAI    | 241           | 2300         | 760          | [Simmler et al., 2014][2]     |
| MDAI     | 551           | 5030         | 198          | [Simmler et al., 2014][2]     |
| MMAI     | 31            | >10,000      | 3,101        | [Halberstadt et al., 2019][4] |
| 2-AI     | >10,000       | 439          | 86           | [Halberstadt et al., 2019][4] |
| 5-MeO-AI | 134           | 2,646        | 861          | [Halberstadt et al., 2019][4] |

Note: Lower Ki values indicate higher binding affinity.

**Table 2: Monoamine Release Potency (EC50, nM)**

| Compound | Serotonin (5-HT) Release (EC50, nM) | Dopamine (DA) Release (EC50, nM) | Norepinephrine (NE) Release (EC50, nM) | Reference                     |
|----------|-------------------------------------|----------------------------------|----------------------------------------|-------------------------------|
| 5-IAI    | Data Not Available                  | Data Not Available               | Data Not Available                     |                               |
| MDAI     | 114                                 | 1,334                            | 117                                    | [Halberstadt et al., 2019][4] |
| MMAI     | 31                                  | >10,000                          | 3,101                                  | [Halberstadt et al., 2019][4] |
| 2-AI     | >10,000                             | 439                              | 86                                     | [Halberstadt et al., 2019][4] |
| 5-MeO-AI | 134                                 | 2,646                            | 861                                    | [Halberstadt et al., 2019][4] |

Note: Lower EC50 values indicate greater potency in inducing monoamine release. The relative potency for 5-IAI is reported to be Serotonin > Dopamine > Norepinephrine.[6]

**Table 3: Adrenergic and Serotonergic Receptor Binding Affinities (Ki, nM)**

| Compound | α2A | α2B   | α2C   | 5-HT2B  | Reference                         |
|----------|-----|-------|-------|---------|-----------------------------------|
| 2-AI     | 134 | 211   | 41    | >10,000 | [Halberstadt et al., 2019]<br>[4] |
| MDAI     | 719 | 1,130 | 1,220 | >10,000 | [Halberstadt et al., 2019]<br>[4] |
| MMAI     | 682 | 1,020 | 1,210 | 831     | [Halberstadt et al., 2019]<br>[4] |
| 5-MeO-AI | 671 | 1,080 | 1,240 | 734     | [Halberstadt et al., 2019]<br>[4] |

Note: 5-IAI has been reported to have high affinity for 5-HT1A, 5-HT2A, 5-HT2B, and 5-HT2C receptors, as well as affinity for α2A, α2B, and α2C-adrenergic receptors.[6]

## Mandatory Visualization



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-Aminoindan and its ring-substituted derivatives interact with plasma membrane monoamine transporters and  $\alpha$ 2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and  $\alpha$ 2-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-IAI - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [A Head-to-Head Comparison of 5-IAI and Other 2-Aminoindane Derivatives]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b145790#head-to-head-comparison-of-5-iai-and-other-2-aminoindane-derivatives>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)